

Preparation of Neboglamine Hydrochloride Solutions for Research Applications

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Compound of Interest

Compound Name: *Neboglamine hydrochloride*

Cat. No.: *B7456363*

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For researchers, scientists, and drug development professionals, the accurate preparation of experimental compounds is paramount to achieving reproducible and reliable results. This document provides detailed application notes and protocols for the preparation of **Neboglamine hydrochloride** solutions for use in a research setting.

Neboglamine hydrochloride is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine-binding site.[1][2][3][4] Its potential as a therapeutic agent in neuropsychiatric disorders such as schizophrenia is an active area of research.[5][6] The following guidelines will ensure the proper handling, solubilization, and storage of this compound for various experimental needs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Neboglamine hydrochloride** is essential for its effective use in research.

Property	Value
Chemical Name	4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride[1]
Alternate Names	CR-2249, XY-2401[7]
Molecular Formula	C13H25ClN2O3[1]
Molecular Weight	292.80 g/mol [1]
CAS Number	163000-63-3[1]
Appearance	White to off-white solid
Solubility	Highly soluble in aqueous solutions.[1] Specific solubility of 2.5 mg/mL (8.54 mM) has been reported in various solvent systems, often requiring sonication for complete dissolution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

For many in vitro and as a starting point for in vivo formulations, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

- **Neboglamine hydrochloride** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer and sonicator

Procedure:

- Allow the **Neboglamine hydrochloride** powder to equilibrate to room temperature for at least one hour before opening the vial.
- Weigh the desired amount of **Neboglamine hydrochloride** using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.928 mg.
- Add the appropriate volume of anhydrous DMSO to the powder.
- Vortex the solution vigorously to aid dissolution.
- If necessary, sonicate the solution in a water bath until it is clear and all solid has dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

- Store aliquots in tightly sealed vials at -20°C for up to one month.
- For longer-term storage, aliquots can be kept at -80°C for up to six months.

Preparation of Aqueous Solutions for In Vitro Assays

For cell-based assays or other in vitro experiments, it is crucial to prepare the final working solution in a physiologically compatible buffer. The activity of NMDA receptors is known to be sensitive to pH, with lower extracellular pH generally decreasing receptor activity. Therefore, maintaining a physiological pH of approximately 7.4 is recommended.

Materials:

- 10 mM **Neboglamine hydrochloride** stock solution in DMSO
- Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Artificial Cerebrospinal Fluid (aCSF))
- Sterile dilution tubes

Procedure:

- Thaw a single aliquot of the 10 mM **Neboglamine hydrochloride** stock solution in DMSO.
- Perform serial dilutions of the stock solution with the appropriate physiological buffer to achieve the desired final concentration.
- Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts.
- It is recommended to prepare fresh aqueous solutions on the day of the experiment.

Preparation of Formulations for In Vivo Administration

For animal studies, **Neboglamine hydrochloride** can be administered via various routes, including oral (p.o.) and subcutaneous (s.c.) injection. The choice of vehicle will depend on the specific experimental design and route of administration.

Example Formulation for Subcutaneous Injection (2.5 mg/mL):

This protocol is based on a common vehicle system for compounds with limited aqueous solubility.

Materials:

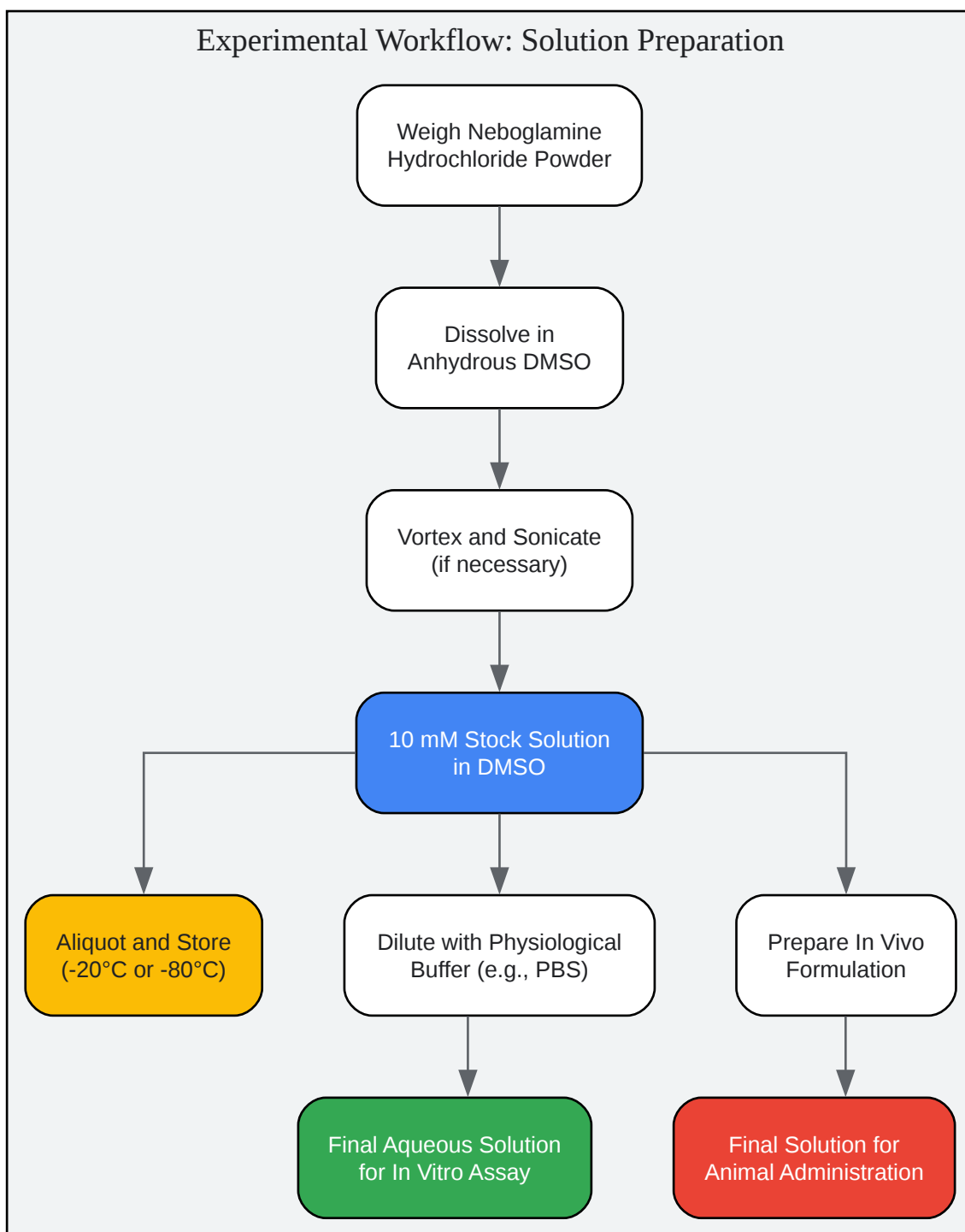
- **Neboglamine hydrochloride** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer and sonicator

Procedure:

- Prepare a stock solution of **Neboglamine hydrochloride** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Vortex the final mixture thoroughly.
- If necessary, sonicate the solution to ensure it is clear and homogenous.
- The final concentration of **Neboglamine hydrochloride** in this formulation would be 2.5 mg/mL. The dosage administered to the animal would then be calculated based on its body weight.

Visualizations

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Caption: Workflow for preparing **Neboglamine hydrochloride** solutions.

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Caption: Neboglamine's modulation of the NMDA receptor signaling pathway.

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